molecular formula C24H34N2O4 B11602174 1-[4-(2-Hydroxy-3-p-tolyloxy-propyl)-piperazin-1-yl]-3-p-tolyloxy-propan-2-ol

1-[4-(2-Hydroxy-3-p-tolyloxy-propyl)-piperazin-1-yl]-3-p-tolyloxy-propan-2-ol

Cat. No.: B11602174
M. Wt: 414.5 g/mol
InChI Key: LFYFXAZBXJEOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL is a complex organic compound with the molecular formula C24H34N2O4 and a molecular weight of 414.53776 g/mol . This compound is characterized by the presence of a piperazine ring substituted with hydroxy and methylphenoxy groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The hydroxy and methylphenoxy groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-{4-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]PIPERAZIN-1-YL}-3-(4-METHYLPHENOXY)PROPAN-2-OL can be compared with similar compounds, such as:

Properties

Molecular Formula

C24H34N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

1-[4-[2-hydroxy-3-(4-methylphenoxy)propyl]piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C24H34N2O4/c1-19-3-7-23(8-4-19)29-17-21(27)15-25-11-13-26(14-12-25)16-22(28)18-30-24-9-5-20(2)6-10-24/h3-10,21-22,27-28H,11-18H2,1-2H3

InChI Key

LFYFXAZBXJEOBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC(COC3=CC=C(C=C3)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.